molecular formula C8H3F2LiN2O2 B6276511 lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate CAS No. 2763777-78-0

lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate

Cat. No.: B6276511
CAS No.: 2763777-78-0
M. Wt: 204.1
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Description

Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate moiety, which includes a cyanopyridine ring and difluoroacetate group. The presence of lithium and fluorine atoms in its structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate typically involves the reaction of 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete conversion and high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high throughput.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanopyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group in the cyanopyridine ring, converting it to primary amines or other reduced forms.

    Substitution: The difluoroacetate group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the cyanopyridine ring.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Substituted derivatives of the difluoroacetate group.

Scientific Research Applications

Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate has found applications in various scientific domains:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to the presence of lithium, which is known for its mood-stabilizing effects.

    Industry: Utilized in the development of advanced materials, such as lithium-ion batteries, where its unique properties can enhance performance and stability.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism, contributing to its therapeutic and biological activities.

Comparison with Similar Compounds

    Lithium acetate: A simple lithium salt with applications in organic synthesis and medicine.

    2-(5-cyanopyridin-3-yl)acetic acid: A structurally related compound without the difluoroacetate group, used in similar research contexts.

    2,2-difluoroacetic acid: A precursor in the synthesis of various fluorinated compounds.

Uniqueness: Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate stands out due to the combination of lithium, cyanopyridine, and difluoroacetate moieties, which confer unique chemical and biological properties

Properties

CAS No.

2763777-78-0

Molecular Formula

C8H3F2LiN2O2

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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